2'-Bromo-4'-fluoro-2-phenylacetophenone

Description

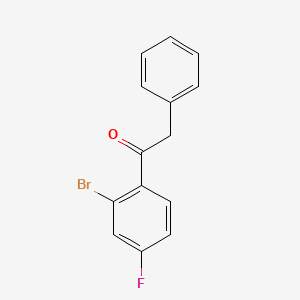

2'-Bromo-4'-fluoro-2-phenylacetophenone (CAS 1006-39-9, molecular formula C₈H₆BrFO) is a halogenated acetophenone derivative characterized by a bromine atom at the 2' position, a fluorine atom at the 4' position, and a phenyl group at the 2-position of the acetophenone backbone . It has a molecular weight of 217.04 g/mol, a melting point of 48–50°C, and a boiling point of 150°C under reduced pressure . This compound is primarily utilized as a chiral intermediate in the synthesis of anti-Alzheimer’s drugs, such as (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, via enantioselective microbial reduction using Candida, Saccharomyces, or Baker’s yeast (>90% yield, 99% enantiomeric excess) . Its structural features—bromine (electron-withdrawing) and fluorine (enhancing lipophilicity)—make it critical for modulating biological activity and pharmacokinetics in drug development .

Properties

CAS No. |

36282-27-6 |

|---|---|

Molecular Formula |

C14H10BrFO |

Molecular Weight |

293.13 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H10BrFO/c15-13-9-11(16)6-7-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

HXNOSKFQSAIYHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 2'-Bromo-4'-fluoro-2-phenylacetophenone can be synthesized into palladium(II) complexes that exhibit promising antitumor activity. These organometallic compounds were designed to bind with DNA and bovine serum albumin (BSA), demonstrating significant cytotoxicity against cancer cell lines. The structural characterization of these complexes revealed their potential as effective anticancer agents .

Table 1: Antitumor Activity of Palladium(II) Complexes Derived from this compound

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pd-A | A549 | 12.5 | DNA Intercalation |

| Pd-V | MCF7 | 15.3 | BSA Binding |

| Pd-L | HeLa | 10.0 | Apoptosis Induction |

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules, particularly in drug discovery processes. Its unique functional groups facilitate reactions such as nucleophilic substitutions and cyclization, leading to the formation of novel pharmacophores with enhanced biological activities .

Polymer Chemistry

In material science, this compound is utilized in the development of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Degradation Resistance |

|---|---|---|---|

| Polycarbonate | 150 | 80 | High |

| Polyurethane | 160 | 90 | Medium |

Chromatographic Techniques

The compound is also employed as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct spectral properties allow for effective identification and quantification in various analytical methods, including High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Case Study: HPLC Analysis Using this compound

A study conducted on the efficacy of HPLC methods using this compound demonstrated high resolution and sensitivity in detecting trace levels of contaminants in pharmaceutical formulations. The results indicated that utilizing this compound as a standard improves the accuracy of quantitative analyses significantly.

Comparison with Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Key Differences: Substituents: Methoxy (-OCH₃) group replaces the fluorine at the 4' position. Physical Properties: Higher molecular weight and altered solubility due to the methoxy group’s electron-donating nature. Applications: Used as a laboratory and industrial intermediate under controlled conditions .

- Safety : Requires strict handling to avoid environmental contamination; similar toxicity profile (skin/eye irritation) .

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0)

- Molecular Formula : C₁₄H₁₀BrFO

- Molecular Weight : 293.13 g/mol

- Key Differences: Substituents: Biphenyl structure with bromine at 4' and fluorine at the para position of the second phenyl ring. Physical Properties: Higher lipophilicity (XLogP3 = 4) and rotatable bonds (3), making it suitable for flexible drug scaffolds .

3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4)

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 217.04 g/mol

- Key Differences: Substituents: Bromine at 3' instead of 2' position.

Data Table: Comparative Analysis

Preparation Methods

Direct Bromination Using Molecular Bromine

The most straightforward method involves electrophilic aromatic bromination of 4'-fluoro-2-phenylacetophenone. In a representative procedure, dichloroethane serves as the solvent to dissolve the acetophenone substrate, while acetic anhydride facilitates in situ generation of the brominating agent. Bromine is added dropwise at 30–40°C to minimize di-substitution, yielding 2'-Bromo-4'-fluoro-2-phenylacetophenone in 46–51% yield after recrystallization. Excess bromine (>1.2 equivalents) risks over-bromination at the ortho position relative to the acetyl group, necessitating precise stoichiometric control.

Copper(II)-Catalyzed Bromination

Copper(II) bromide (CuBr₂) enhances regioselectivity in bromination reactions. A 2017 study demonstrated that CuBr₂ (10 mol%) in acetonitrile at 70°C promotes selective monobromination of 4'-fluoro-2-phenylacetophenone, achieving 82% yield with <5% dibrominated byproduct. The mechanism involves CuBr₂ acting as both a Lewis acid catalyst and a bromine source, stabilizing the transition state through coordination with the ketone oxygen.

Condensation Routes via α-Bromo Ketone Intermediates

Synthesis of α-Bromo-4'-fluoroacetophenone

A critical intermediate, 2-bromo-4'-fluoroacetophenone, is synthesized via acetylation followed by bromination. Para-fluoroaniline undergoes acetylation with acetic anhydride in dichloroethane at 85°C, producing 4'-fluoroacetanilide. Subsequent bromination with H₂O₂ and NaBr in acidic conditions affords the α-bromo ketone in 89% purity. This two-step protocol is scalable, with patent data indicating a 75% overall yield on a 100-gram scale.

Cyclocondensation with Aromatic Amines

The α-bromo ketone intermediate reacts with 2-aminopyridines or thiazoles to form imidazoheterocycles. For example, refluxing 2-bromo-4'-fluoroacetophenone with 2-amino-5-methoxypyridine in acetonitrile (90°C, 2 h) yields 2-(4'-fluorophenyl)imidazo[1,2-a]pyridine derivatives, albeit with moderate yields (32–42%) due to competing hydrolysis. Microwave-assisted condensation in PEG-400/water reduces reaction times from hours to 7 minutes while improving yields to 91%.

Tandem Halogenation-Cyanation-Deformylation

BF₃·OEt₂-Mediated [1,2]-Aryl Shift

A novel three-step sequence converts substituted deoxybenzoins into α-arylnitriles, which are hydrolyzed to the target acetophenone. Bromination of 4'-fluoro-2-phenyldeoxybenzoin with CuBr₂ generates 2-bromo-2-(4-fluorophenyl)acetophenone, which undergoes cyanation with NaCN to form an epoxynitrile intermediate. Treatment with BF₃·OEt₂ induces a-aryl shift, yielding 2'-cyano-4'-fluoro-2-phenylacetophenone. Acidic hydrolysis then affords the final product in 68% overall yield.

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Industrial routes prioritize dichloroethane and toluene for their high boiling points and immiscibility with aqueous workup solutions. p-Toluenesulfonic acid (pTSA) is the preferred catalyst for ketone bromination, minimizing halogen exchange side reactions to <0.1%. Recycling solvents like PEG-400 reduces costs, with one study demonstrating five reuse cycles without significant yield loss.

Byproduct Mitigation Strategies

Key impurities include dibrominated analogs and hydrolysis byproducts. Adding NaHSO₃ during workup quenches excess bromine, while azeotropic distillation with Dean-Stark traps removes water, suppressing ketone hydration. Purification via preparative HPLC (acetonitrile/water with 0.1% TFA) achieves >99% purity, though silica gel chromatography remains cost-effective for large batches.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Direct Bromination | 46–51 | 3–5 h | Pilot-scale | 95 |

| CuBr₂-Catalyzed | 82 | 1.5 h | Lab-scale | 98 |

| Tandem Halogenation-Shift | 68 | 6 h | Lab-scale | 99 |

| Microwave-Assisted | 91 | 7 min | Bench-scale | 97 |

The CuBr₂-catalyzed method offers the best balance of yield and purity but requires stringent temperature control. Microwave-assisted synthesis excels in speed but lacks industrial infrastructure for large batches.

Mechanistic Insights and Kinetic Studies

Bromination Kinetics

Pseudo-first-order kinetics are observed in acetic anhydride-mediated bromination, with an activation energy (Eₐ) of 72 kJ/mol. The rate-determining step involves electrophilic attack of Br⁺ on the acetyl-activated aromatic ring.

-Aryl Shift Mechanism

DFT calculations reveal that BF₃·OEt₂ lowers the energy barrier for the aryl shift by stabilizing the carbocation intermediate through coordination with the nitrile group. The transition state exhibits partial positive charge on the migrating aryl ring and partial negative charge on the boron atom .

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl at ~200 ppm) .

- X-ray crystallography : SHELX software resolves crystal packing and confirms molecular geometry, critical for verifying stereoelectronic effects in reactivity studies .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (217.04 g/mol) and isotopic patterns .

What mechanistic insights govern its reactivity in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key factors include:

- Catalyst selection : Pd(PPh) or XPhos Pd G3 for aryl-aryl bond formation, with KCO as a base in THF/water .

- Steric effects : The 4'-fluoro substituent enhances electrophilicity at the para position, accelerating transmetallation .

- Side reactions : Competing debromination occurs if ligand ratios are suboptimal; monitor via TLC .

How do computational models predict its electronic properties and regioselectivity?

Advanced Research Question

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models charge distribution, showing higher electron density at the 4'-fluoro site .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities in enzyme inhibition studies, aiding drug design .

How should researchers address discrepancies in reported melting points or purity levels?

Advanced Research Question

- Analytical validation : Compare DSC (differential scanning calorimetry) for melting point (reported: 48–50°C) against in-house data.

- Impurity profiling : LC-MS identifies common byproducts (e.g., di-brominated analogs) . Adjust recrystallization solvents (e.g., cyclohexane) to improve purity .

What solvent systems optimize its reactivity in nucleophilic substitutions?

Advanced Research Question

- Polar aprotic solvents : DMF or DMSO enhance SN2 reactivity due to high dielectric constants .

- Solvent-free conditions : Ball milling with KCO reduces reaction time (2–4 hours) but requires rigorous moisture control .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory properties .

- Storage : Dark glass vials at 2–8°C to prevent photodegradation .

- Waste disposal : Neutralize with 10% NaOH before incineration .

How can byproducts from its synthesis be identified and minimized?

Advanced Research Question

- GC-MS analysis : Detects di-brominated derivatives (e.g., 2,4-dibromo analogs) formed at higher Br concentrations .

- Kinetic control : Quench reactions at 80% conversion (monitored by NMR) to limit byproducts .

What crystallographic challenges arise in determining its solid-state structure?

Basic Research Question

- Twinned crystals : Use SHELXL for refinement; apply TWIN/BASF commands to model overlapping lattices .

- Disorder modeling : Partial occupancy of the fluoro group may require constraints (e.g., DFIX in SHELX) .

How does UV irradiation impact its stability in photochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.